

Dehydrosulphurenic Acid: A Technical Guide on its Chemical Structure, Properties, and Anticancer Potential

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Compound of Interest

Compound Name: Dehydrosulphurenic acid

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Introduction

Dehydrosulphurenic acid, a lanostane-type triterpenoid isolated from the medicinal mushroom *Antrodia cinnamomea* (syn. *Taiwanofungus camphoratus*), has emerged as a compound of significant interest in oncological research.^[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its established role in inducing programmed cell death in cancer cells. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Chemical Structure and Properties

Dehydrosulphurenic acid is chemically known as (2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid. Its molecular formula is C₃₁H₄₈O₄, with a molecular weight of approximately 484.7 g/mol.^[2]

Table 1: Physicochemical Properties of **Dehydrosulphurenic Acid**

| Property | Value | Source |
|---|---|---------------|
| Molecular Formula | C ₃₁ H ₄₈ O ₄ | PubChem[2] |
| Molecular Weight | 484.7 g/mol | PubChem[2] |
| IUPAC Name | (2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | PubChem[2] |
| CAS Number | 175615-56-2 | AChemBlock[3] |
| XLogP3 (Computed) | 6.4 | PubChem[2] |
| Hydrogen Bond Donor Count (Computed) | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem[2] |
| Rotatable Bond Count (Computed) | 6 | PubChem[2] |
| Topological Polar Surface Area (Computed) | 77.8 Å ² | PubChem[2] |

Note: Some physicochemical properties are computationally derived and provided for reference.

Biological Activity and Anticancer Effects

Dehydrosulphurenic acid has demonstrated notable cytotoxic activity against specific cancer cell lines. Research has shown that it inhibits the growth of the human pancreatic cancer cell line BxPC-3 and the human leukemia cell line U937.[1][4] The primary mechanism of this growth inhibition is the induction of apoptosis, a form of programmed cell death.[1][4]

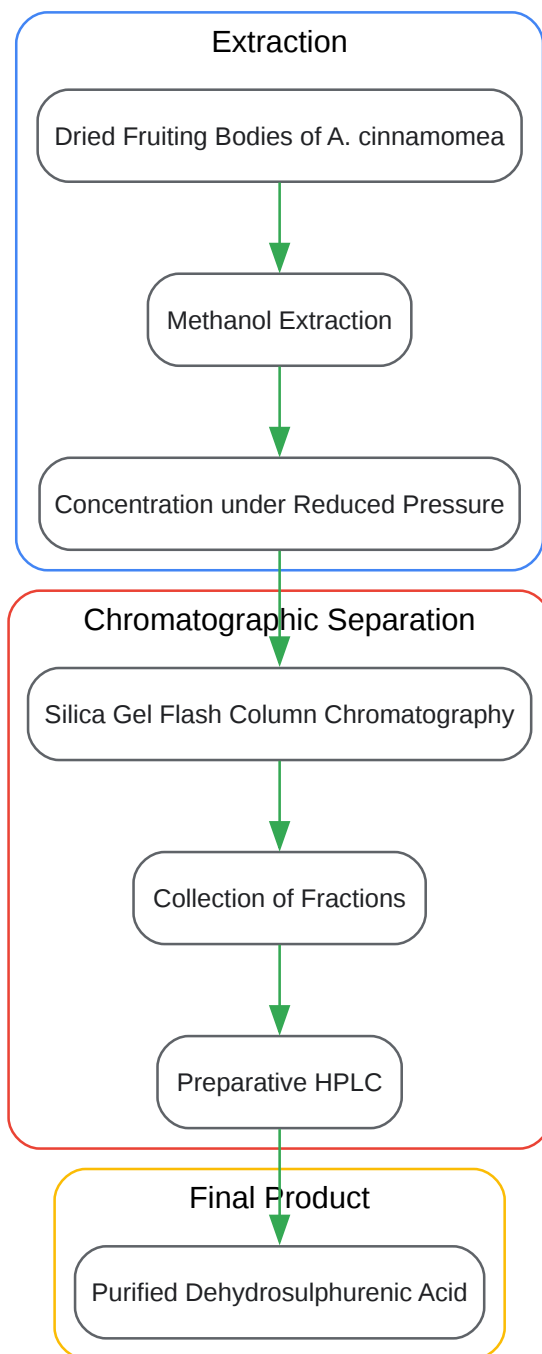
Furthermore, in U937 cells, it has also been observed to induce mitotic catastrophe, a mode of cell death resulting from aberrant mitosis.^{[1][4]}

Experimental Protocols

Isolation and Purification of Dehydrosulphurenic Acid

The following is a general protocol for the isolation and purification of **dehydrosulphurenic acid** from the fruiting bodies of *Antrodia cinnamomea*, based on common methodologies for triterpenoid extraction.

Figure 1. Experimental Workflow for Dehydrosulphurenic Acid Isolation



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Caption: Workflow for isolating **Dehydrosulphurenic acid**.

- **Extraction:** The dried and powdered fruiting bodies of *Antrodia cinnamomea* are subjected to exhaustive extraction with methanol at an elevated temperature (e.g., 50°C) for several hours. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
- **Concentration:** The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Separation:**
 - **Silica Gel Flash Column Chromatography:** The crude extract is loaded onto a silica gel flash column. A gradient solvent system, such as dichloromethane and methanol, is used to elute the compounds, separating them based on polarity. Fractions are collected systematically.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** The fractions containing the compound of interest, as identified by preliminary analysis (e.g., thin-layer chromatography), are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile/water with a formic acid modifier).
- **Compound Identification:** The purified compound is identified and characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Apoptosis Assay (General Protocol)

The induction of apoptosis by **Dehydrosulphurenic acid** in cancer cell lines such as BxPC-3 and U937 can be assessed using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

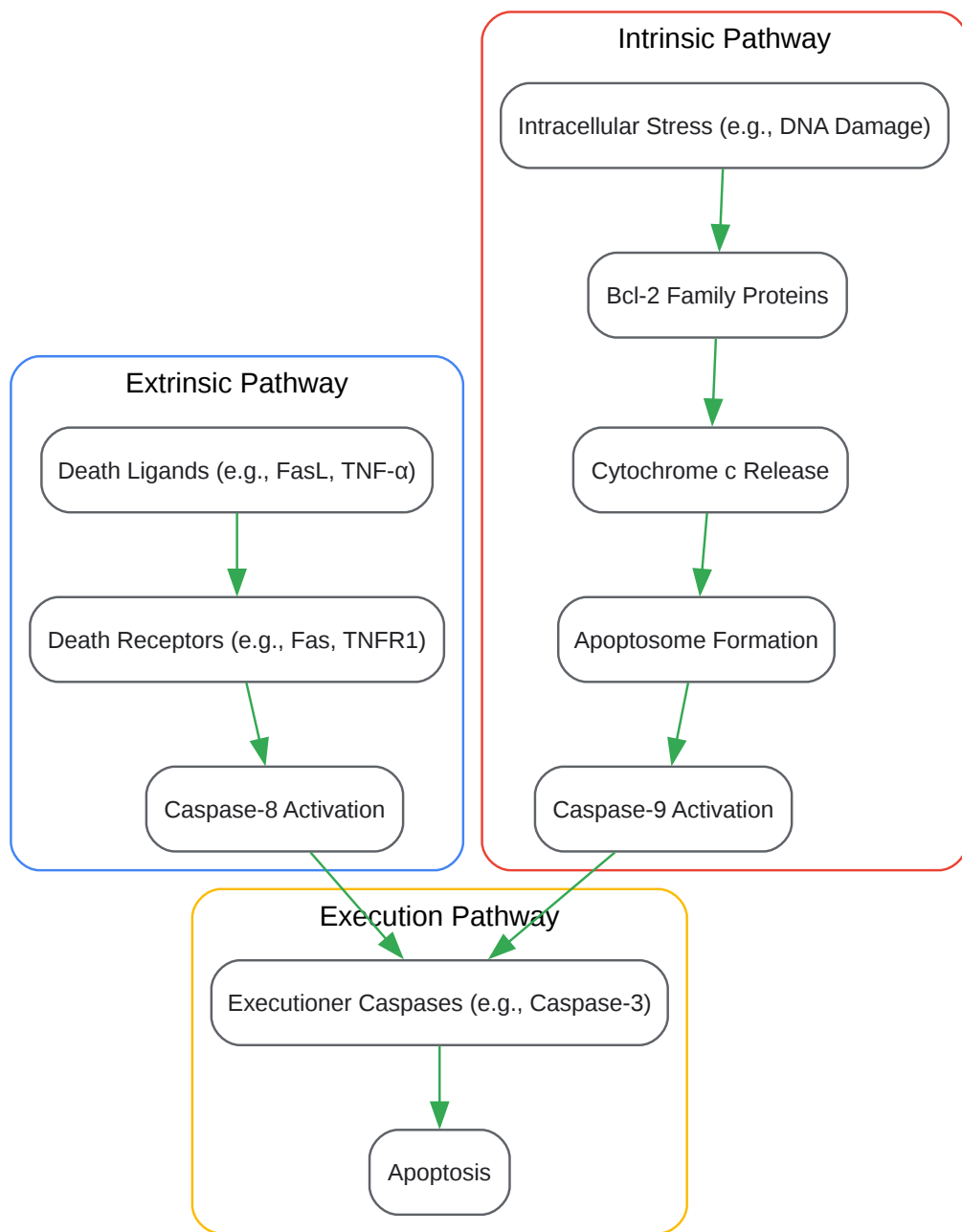
- **Cell Culture and Treatment:** Cancer cells are cultured in an appropriate medium and seeded in culture plates. The cells are then treated with varying concentrations of **Dehydrosulphurenic acid** or a vehicle control for a specified period (e.g., 24, 48 hours).
- **Cell Staining:** After treatment, both adherent and floating cells are collected, washed with a binding buffer, and then stained with FITC-conjugated Annexin V and a DNA-staining dye such as Propidium Iodide (PI).

- **Flow Cytometry Analysis:** The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

Signaling Pathways and Mechanism of Action

While it is established that **Dehydrosulphurenic acid** induces apoptosis in cancer cells, the specific signaling pathways through which it exerts this effect have not been fully elucidated in the available scientific literature. The induction of apoptosis in mammalian cells is a complex process regulated by two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases known as caspases, which are the executioners of apoptosis.

Figure 2. Generalized Apoptosis Signaling Pathways

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Caption: Generalized intrinsic and extrinsic apoptosis pathways.

Natural triterpenoids often exert their pro-apoptotic effects by modulating key proteins in these pathways. For instance, they can influence the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which triggers the intrinsic pathway.[5][6][7] Alternatively, they may enhance the expression of death receptors or activate initiator caspases like caspase-8 in the extrinsic pathway.[8]

Further research is required to pinpoint the precise molecular targets of **Dehydrosulphurenic acid** within these apoptotic signaling cascades.

Conclusion and Future Directions

Dehydrosulphurenic acid is a promising natural product with demonstrated anti-cancer activity, particularly against pancreatic cancer and leukemia cell lines. Its ability to induce apoptosis underscores its potential as a lead compound for the development of new cancer therapies. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways involved in its pro-apoptotic effects. Additionally, comprehensive studies on its in vivo efficacy, safety profile, and potential for synergistic combinations with existing chemotherapeutic agents are warranted to advance its translational potential.

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